1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is an organic compound characterized by the presence of a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 4-bromo-phenylamino side chain. Its molecular formula is C₁₆H₂₃BrN₂O₂, and it has a molecular weight of 355.27 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, making it significant in drug development and synthesis .
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine exhibits potential biological activities due to its structural features. Compounds with similar piperidine structures have been studied for their effects on central nervous system disorders and as potential anti-cancer agents. The presence of the bromophenyl group may also contribute to its biological properties, possibly enhancing its affinity for certain biological targets .
The synthesis of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine typically involves the following steps:
This compound serves various applications, primarily in the pharmaceutical industry:
Interaction studies involving 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, which could influence their pharmacological profiles. Further research is necessary to elucidate these interactions fully .
Several compounds share structural similarities with 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Boc-4-(Cyanomethyl)piperidine | 256411-39-9 | Contains a cyanomethyl group instead of bromine |
tert-butyl 4-(4-bromophenyl)aminopiperidine | 443998-65-0 | Similar piperidine structure without Boc group |
1-Boc-3-(Aminoethyl)piperidine | 146093-46-1 | Different substitution pattern on the piperidine |
tert-butyl 3-cyanopiperidine | 91419-53-3 | Contains a cyanide functional group |
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine stands out due to its specific substitution pattern and the presence of the bromine atom, which may enhance its reactivity and biological activity compared to other similar compounds. The Boc protecting group also allows for versatile synthetic modifications, making it particularly useful in medicinal chemistry .
This detailed overview highlights the significance of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine in pharmaceutical research and development, emphasizing its chemical properties, synthesis methods, and potential applications.
The piperidine ring in 1-tert-Butoxycarbonyl-4-[(4-bromo-phenylamino)-methyl]-piperidine adopts a chair conformation as the thermodynamically favored arrangement [14] [15]. Conformational analysis of 4-substituted piperidines demonstrates that the relative conformer energies are almost identical to those of analogous cyclohexanes, with the chair form providing optimal stabilization through minimized 1,3-diaxial interactions [18].
The six-membered heterocycle exhibits characteristic bond lengths and angles consistent with sp3 hybridization at the ring carbons [38] [40]. The carbon-nitrogen bond lengths within the piperidine ring typically range from 1.36 to 1.46 Å, while carbon-carbon bond lengths fall between 1.51 and 1.54 Å [38] [40]. The ring adopts a total puckering amplitude Q of approximately 0.55 Å with Cremer parameters θ = 168-172° and φ = 170-175°, indicating minimal deviation from ideal chair geometry [40].
Structural Parameter | Value Range | Reference Standard |
---|---|---|
Carbon-Nitrogen Bond Length | 1.36-1.46 Å | sp3 C-N bonds [38] |
Carbon-Carbon Bond Length | 1.51-1.54 Å | sp3 C-C bonds [40] |
Puckering Amplitude (Q) | ~0.55 Å | Chair conformation [40] |
Cremer Parameter θ | 168-172° | Ideal chair = 180° [40] |
Cremer Parameter φ | 170-175° | Chair reference [40] |
The 4-position substituent in piperidine derivatives preferentially adopts an equatorial orientation to minimize steric interactions [14] [18]. For 4-substituted piperidines with polar substituents, the axial conformer can be stabilized by approximately 0.7-0.8 kcal/mol upon protonation due to electrostatic interactions between the substituent and the protonated nitrogen [18]. The conformational preference of the aminomethyl substituent at the 4-position demonstrates strong equatorial bias, consistent with established patterns for bulky substituents in cyclohexane systems [14] [15].
The tert-butoxycarbonyl protecting group exhibits distinct conformational characteristics that significantly influence the overall molecular geometry [7] [10]. The urethane linkage between the nitrogen and the carbonyl carbon adopts both trans and cis conformations with nearly equal energies, contrasting with peptide bonds that strongly favor the trans arrangement [10].
Conformational energy computations indicate that the trans and cis conformations of the urethane amide bond have energy differences of less than 1 kcal/mol [10]. The tert-butyl group provides substantial steric bulk that influences the spatial orientation of neighboring functional groups through both inductive and steric effects [7] [31]. The carbonyl carbon in the tert-butoxycarbonyl group exhibits reduced electrophilicity due to electron donation from the tert-butyl group and resonance deactivation [31].
Conformational Feature | Energy Difference | Structural Implication |
---|---|---|
trans vs cis Urethane Bond | <1 kcal/mol | Rotational flexibility [10] |
tert-Butyl Rotation Barrier | 3-4 kcal/mol | Restricted rotation [42] |
Carbonyl Planarity Deviation | 2-5° | Electronic effects [10] |
The spatial arrangement of the tert-butoxycarbonyl group demonstrates temperature-dependent rotational dynamics [42] [44]. Variable-temperature nuclear magnetic resonance spectroscopy reveals that the half-life for rotation of the tert-butoxycarbonyl group is approximately 4 seconds at -78°C for piperidine derivatives, significantly faster than the corresponding pyrrolidine analogs [42] [44]. This rotational flexibility has important implications for the compound's conformational behavior and reactivity patterns [42].
The tert-butoxycarbonyl group occupies a pseudo-axial or pseudo-equatorial position relative to the piperidine ring, with the preferred orientation determined by minimization of steric interactions between the bulky tert-butyl moiety and other substituents [7] [10]. The carbonyl oxygen can participate in weak intramolecular interactions with proximate hydrogen atoms, contributing to conformational stabilization [10].
The para-bromoaniline moiety introduces significant electronic perturbations through both inductive and resonance mechanisms [16] [27]. The bromine substituent functions as an electron-withdrawing group through inductive effects while simultaneously exhibiting weak electron-donating character through resonance involving its lone pairs [19] [27].
Quantum chemical analysis of para-bromoaniline reveals a highest occupied molecular orbital energy of -5.6225 eV and a lowest unoccupied molecular orbital energy of -0.3919 eV, corresponding to a HOMO-LUMO gap of 5.2306 eV [27]. The electronic chemical potential is -3.0072 eV with an electronegativity of 3.0072 eV, indicating moderate electron-accepting character [27]. The global electrophilicity index of 0.8644 eV demonstrates the compound's propensity for electrophilic interactions [27].
Electronic Parameter | para-Bromoaniline Value | Reference Comparison |
---|---|---|
HOMO Energy | -5.6225 eV | Aniline: -5.4 eV [27] |
LUMO Energy | -0.3919 eV | Aniline: -0.2 eV [27] |
HOMO-LUMO Gap | 5.2306 eV | Moderate reactivity [27] |
Electronegativity | 3.0072 eV | Electron-accepting [27] |
Global Electrophilicity | 0.8644 eV | Moderate electrophile [27] |
The bromine atom exhibits dual electronic character, functioning as an electron-withdrawing group through σ-inductive effects while providing electron density through π-resonance [19] [29]. This electronic ambivalence results in a net electron-withdrawing effect in para-bromoaniline, as evidenced by the reduced basicity compared to unsubstituted aniline [19]. The correct order of basic strength follows the pattern: para-nitroaniline < para-bromoaniline < para-toluidine, confirming the electron-withdrawing influence of the bromine substituent [19].
The aminomethyl linkage between the piperidine ring and the aromatic system provides conformational flexibility while maintaining electronic communication between the two π-systems [16]. The carbon-nitrogen bond length in the aminomethyl group typically measures 1.47-1.49 Å, consistent with sp3 hybridization and single-bond character [22] [23]. Nuclear magnetic resonance chemical shifts for the aminomethyl protons appear in the range of 2.5-2.8 parts per million, reflecting the electron-withdrawing influence of both the aromatic system and the piperidine nitrogen [22].